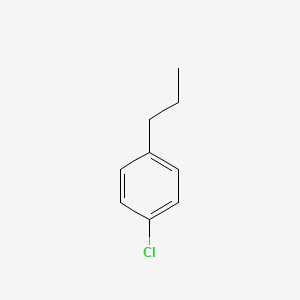

1-Chloro-4-propylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQAPNSHUJORMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334633 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-34-0 | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloro-4-propylbenzene from Benzene

Abstract

This technical guide provides a detailed, multi-step methodology for the synthesis of 1-chloro-4-propylbenzene, commencing from benzene. The synthetic pathway is strategically designed to circumvent common challenges in electrophilic aromatic substitution, such as carbocation rearrangement, while ensuring high regioselectivity in the final chlorination step. The core of this synthesis involves a Friedel-Crafts acylation, followed by a Clemmensen reduction to form the n-propylbenzene intermediate, which is then subjected to electrophilic chlorination. This document offers in-depth mechanistic explanations, step-by-step experimental protocols, critical safety considerations, and data presentation to support researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic molecules[1]. Its synthesis from a simple feedstock like benzene presents a classic challenge in organic chemistry: the controlled introduction of two different substituents onto the aromatic ring at specific positions.

A direct, one-step Friedel-Crafts alkylation of benzene with an n-propyl halide such as 1-chloropropane is synthetically unviable for producing n-propylbenzene. This is due to the inherent instability of the initially formed primary carbocation, which rapidly rearranges via a hydride shift to a more stable secondary carbocation[2][3]. This rearrangement predominantly yields isopropylbenzene (cumene) instead of the desired n-propylbenzene[3][4].

To overcome this, a robust, three-step synthetic strategy is employed. This pathway ensures the formation of the linear propyl chain and controls the final position of the chloro substituent.

The validated synthetic pathway involves:

-

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form propiophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement[5][6].

-

Clemmensen Reduction: The carbonyl group of propiophenone is reduced to a methylene group (CH₂) using zinc amalgam and concentrated hydrochloric acid, yielding n-propylbenzene[7][8][9].

-

Electrophilic Aromatic Chlorination: The n-propylbenzene intermediate is chlorinated. The n-propyl group is an activating, ortho-, para-directing group, guiding the incoming electrophile to the desired positions on the ring[10][11][12]. The para-isomer is typically favored due to steric considerations[13].

This guide will elaborate on the mechanistic underpinnings and practical execution of each of these critical steps.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene

This reaction introduces the three-carbon acyl group to the benzene ring, forming the ketone intermediate, propiophenone. The use of acylation instead of alkylation is a critical strategic decision to prevent carbocation rearrangement[14].

Mechanism of Acylation

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the propanoyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π-electron system of the benzene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Propiophenone

Safety Precautions: Anhydrous aluminum chloride is highly corrosive and reacts violently and exothermically with water and moisture, releasing toxic HCl gas[15][16]. Propanoyl chloride is also corrosive and a lachrymator. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, must be worn[15][17][18]. The reaction apparatus must be thoroughly dried before use.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzene | 78.11 | 100 mL | ~1.12 |

| Anhydrous AlCl₃ | 133.34 | 40 g | 0.30 |

| Propanoyl chloride | 92.52 | 21 mL (23 g) | 0.25 |

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a pressure-equalizing dropping funnel.

-

In the fume hood, charge the flask with 100 mL of dry benzene and 40 g of anhydrous aluminum chloride. Stir the mixture to form a slurry.

-

Cool the flask in an ice-water bath to approximately 5-10 °C.

-

Add 21 mL of propanoyl chloride to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ slurry over a period of 30-45 minutes. Maintain the internal temperature below 10 °C. Hydrogen chloride gas will be evolved[19].

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

To quench the reaction, slowly and carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker, with vigorous stirring. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of 5% HCl solution, 100 mL of 5% NaOH solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene solvent by rotary evaporation to yield crude propiophenone. The product can be further purified by vacuum distillation.

Step 2: Reduction of Propiophenone to n-Propylbenzene

The carbonyl group of propiophenone is reduced to a methylene group. While both the Wolff-Kishner (basic conditions) and Clemmensen (acidic conditions) reductions can achieve this transformation, the Clemmensen reduction is presented here as a classic and effective method for aryl-alkyl ketones[8][14].

Overview of Clemmensen Reduction

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to their corresponding alkanes[8]. The precise mechanism is still debated but is thought to involve electron transfer from the metal surface[8]. This method is particularly suitable for substrates that are stable in strongly acidic conditions[8].

Experimental Protocol: Synthesis of n-Propylbenzene

Safety Precautions: This procedure involves concentrated hydrochloric acid, which is highly corrosive and releases toxic fumes. The reaction also generates hydrogen gas, which is flammable. All work must be performed in a well-ventilated fume hood, away from ignition sources. Standard PPE is required.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Propiophenone | 134.18 | 20 g | 0.15 |

| Zinc Amalgam (Zn(Hg)) | - | 50 g | - |

| Conc. HCl (37%) | 36.46 | 75 mL | ~0.9 |

| Toluene (solvent) | 92.14 | 50 mL | - |

Procedure for Zinc Amalgam Preparation:

-

Add 50 g of mossy zinc to a flask.

-

Add a solution of 2.5 g of mercury(II) chloride in 50 mL of water and 2.5 mL of concentrated HCl.

-

Swirl the flask for 5-10 minutes. The zinc will acquire a silvery sheen.

-

Decant the aqueous solution and wash the zinc amalgam twice with 50 mL portions of water. Use the amalgam immediately.

Reduction Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add the freshly prepared zinc amalgam (50 g), 35 mL of water, 75 mL of concentrated HCl, and 50 mL of toluene to the flask.

-

Add 20 g of propiophenone to the mixture.

-

Heat the mixture to a vigorous reflux with efficient stirring.

-

After 1 hour of reflux, add an additional 25 mL of concentrated HCl through the top of the condenser. Continue to reflux for another 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc.

-

Transfer the liquid to a separatory funnel and separate the organic (top) layer.

-

Extract the aqueous layer with two 25 mL portions of toluene.

-

Combine all organic layers and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene by rotary evaporation to yield n-propylbenzene.

Step 3: Electrophilic Chlorination of n-Propylbenzene

In the final step, a chlorine atom is introduced onto the aromatic ring of n-propylbenzene. The regiochemical outcome is dictated by the directing effect of the existing n-propyl substituent.

Mechanism and Regioselectivity

The n-propyl group is an alkyl group, which is an electron-donating group (EDG) through an inductive effect[10][12]. EDGs are activating and ortho-, para-directing for electrophilic aromatic substitution[11][13][20]. The increased electron density at the ortho and para positions makes them more nucleophilic and stabilizes the arenium ion intermediate formed during the attack[10][12]. The para product, this compound, is generally the major product due to less steric hindrance compared to the ortho position.

Caption: Regioselective chlorination of n-propylbenzene.

Experimental Protocol: Synthesis of this compound

Safety Precautions: Chlorine gas is highly toxic and corrosive. This reaction must be performed in a high-efficiency fume hood. Ensure a scrubber (e.g., sodium hydroxide solution) is available to neutralize any excess chlorine gas.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| n-Propylbenzene | 120.20 | 15 g | 0.125 |

| Chlorine (Cl₂) | 70.90 | ~8.9 g | 0.125 |

| Iron(III) chloride (FeCl₃) | 162.20 | 0.5 g | Catalyst |

Procedure:

-

Place 15 g of n-propylbenzene and 0.5 g of anhydrous iron(III) chloride into a three-necked flask equipped with a stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser connected to a gas outlet leading to a scrubber.

-

Protect the apparatus from light to minimize free-radical side-chain chlorination.

-

Cool the flask in an ice bath.

-

Slowly bubble chlorine gas through the stirred mixture. The reaction is exothermic. Monitor the reaction progress by periodically taking samples and analyzing them by GC. Stop the addition of chlorine once the desired conversion is achieved.

-

Once the reaction is complete, bubble nitrogen gas through the mixture to remove any dissolved HCl and excess chlorine.

-

Wash the reaction mixture with water, followed by a 5% sodium bicarbonate solution until the effervescence ceases, and then with brine.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and separate the ortho and para isomers by fractional distillation under reduced pressure. The para isomer has a higher boiling point and will be collected as the higher-boiling fraction.

References

- Ortho−Para Direction And Reactivity Of Alkylbenzenes. PW.

- Synthesis of this compound from benzene. ECHEMI.

- Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute.

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Course Hero.

- Friedel Crafts rearrangement. YouTube. (2023).

- Friedel–Crafts Acylation. Sigma-Aldrich.

- Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. (2024).

- Clemmensen Reduction. ChemTalk.

- Benzene can be converted into n-propylbenzene by two methods... Quora. (2021).

- Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. (2015).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2025).

- Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. (2025).

- Directing Groups in SE Ar. SlidePlayer.

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2024).

- Safety Data Sheet Aluminium Chloride. Redox. (2022).

- Aluminum Chloride (AICI3) - SafeRack. SafeRack.

- Friedel Craft Alkylation - hydrocarbons. Chemistry Stack Exchange. (2017).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2021).

- How can i conduct (safely) the reaction of aluminium with hydrochloric acid. ResearchGate. (2023).

- aluminum-chloride. Studylib.

- Aluminum Chloride - Hazardous Substance Fact Sheet. NJ.gov.

- The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. (2023).

- Wolff–Kishner reduction. Wikipedia.

- friedel-crafts acylation of benzene. Jim Clark.

- The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.

- How does 1-chloro-3-propylbenzene be synthesized from a benzene... Quora. (2024).

- Synthesis of aromatic compounds I. Química Organica.org.

- Clemmensen reduction. Wikipedia.

- What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Quora. (2023).

- the wolff-kishner reduction. Organic Reactions.

- Best Conditions for the Synthesis of n-Propylbenzene from Benzene. Reddit. (2023).

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. (2018).

- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. (2025).

- Does benzene convert into Propylbenzene? Quora. (2018).

- How benzene is converted into n-propyl benzene... Doubtnut.

- Wolff-Kishner Reduction. Organic Chemistry Portal.

- Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Chemistry.

- How can 1-chloro-3-propylbenzene be synthesized from a benzene... Quora. (2024).

- Friedel-Crafts Acylation. Organic Chemistry Portal.

- What does benzene produces on treatment with n-propyl chloride... Quora. (2020).

- Benzene. Wikipedia.

- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline.

- n-Propyl benzene can be easily obtained on Friedral crafts alkylation... Doubtnut.

- Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2023).

- This compound. PubChem.

Sources

- 1. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. doubtnut.com [doubtnut.com]

- 10. Ortho−Para Direction And Reactivity Of Alkylbenzenes | PW [pw.live]

- 11. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. redox.com [redox.com]

- 16. nj.gov [nj.gov]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 18. saferack.com [saferack.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

1-Chloro-4-propylbenzene CAS number and synonyms

An In-depth Technical Guide to 1-Chloro-4-propylbenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, and applications as a versatile chemical intermediate.

Core Identification and Nomenclature

This compound is an organic compound distinguished by a benzene ring substituted with a chlorine atom and a propyl group at the para position. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Propylchlorobenzene, p-Chloropropylbenzene, Benzene, 1-chloro-4-propyl-[1][4][5]

The structure consists of a stable aromatic core with two distinct functional groups that can be manipulated for further chemical transformations.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure, combining the characteristics of an alkylbenzene and a chloroaromatic compound. This data is critical for designing reaction conditions and purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [1][2][4] |

| Molecular Weight | 154.64 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

| Storage Temperature | Room Temperature (Recommended <15°C) | |

| XLogP3 | 4.2 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound requires careful consideration of electrophilic aromatic substitution directing effects and the potential for carbocation rearrangements. A direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable primary route due to this fundamental mechanistic principle.

Causality Behind the Preferred Synthetic Route:

Direct alkylation with a primary alkyl halide like 1-chloropropane in the presence of a Lewis acid (e.g., AlCl₃) leads to the formation of a primary carbocation. This species rapidly rearranges via a hydride shift to a more stable secondary carbocation. Consequently, the major product would be 1-chloro-4-isopropylbenzene, not the desired n-propyl isomer.

To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is the authoritative and reliable method.

-

Friedel-Crafts Acylation: Chlorobenzene is reacted with propanoyl chloride and a Lewis acid catalyst. The acylium ion formed does not undergo rearrangement. The chloro group is an ortho-, para-director, leading to the desired para-substituted product, 4-chloropropiophenone.

-

Clemmensen Reduction: The ketone functional group of 4-chloropropiophenone is then reduced to a methylene group using amalgamated zinc and hydrochloric acid. This step selectively reduces the carbonyl without affecting the aromatic ring or the chloro-substituent.

Caption: Preferred synthetic route for this compound.

Synthetic Utility and Key Reactions

This compound is a versatile substrate for various cross-coupling reactions, which are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the chloro group provides a handle for such transformations.

-

Suzuki Coupling: The chloro-substituent can be coupled with boronic acids in the presence of a palladium catalyst to form biaryl structures.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the synthesis of substituted anilines, which are prevalent in pharmaceuticals.

-

Grignard Reagent Formation: The compound can be converted to the corresponding Grignard reagent, 4-propylphenylmagnesium chloride, a potent nucleophile for creating new C-C bonds with carbonyls and other electrophiles.

Caption: Key transformations of this compound.

Application in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound serves as a crucial fragment and intermediate in medicinal chemistry. The chloro-substituent is a bioisostere for other groups and can participate in halogen bonding, a key interaction in protein-ligand binding.[6] Over 250 FDA-approved drugs contain chlorine, highlighting the importance of chloro-aromatic scaffolds in pharmaceuticals.[7]

Strategic Value:

-

Scaffold Development: The p-chloropropylbenzene moiety can be elaborated into more complex drug candidates.

-

Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment to probe binding pockets of biological targets. The propyl group provides lipophilicity to enhance membrane permeability, while the chlorine offers a vector for chemical modification and potential halogen bonding.

-

Lead Optimization: In lead optimization campaigns, introducing a p-chloropropyl group can modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative synthesis of a 4-propyl-1,1'-biphenyl derivative, illustrating the utility of this compound as a coupling partner.

Objective: To synthesize 4-methyl-4'-propyl-1,1'-biphenyl.

Materials:

-

This compound

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene/Water (10:1 mixture)

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

-

Solvent Addition: Degas the toluene/water solvent mixture by bubbling argon through it for 30 minutes. Add the solvent to the Schlenk flask containing the reagents.

-

Reaction Initiation: Add the catalyst mixture to the Schlenk flask.

-

Heating: Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Causality and Self-Validation:

-

Ligand Choice (SPhos): SPhos is an electron-rich, bulky phosphine ligand that promotes the oxidative addition of the relatively unreactive aryl chloride to the palladium center, a critical step for high-yield coupling.

-

Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step without causing degradation of the starting materials or product.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst deactivation and ensures reproducible results.

Caption: Workflow for Suzuki coupling of this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

GHS Hazard Information: [8][9]

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container.

-

First Aid:

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway that avoids common mechanistic pitfalls, make it a dependable starting material. Its utility in modern synthetic chemistry, particularly in forming the carbon-carbon and carbon-heteroatom bonds that are central to many pharmaceutical compounds, ensures its continued relevance in the field. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

NIST. (n.d.). Benzene, 1-chloro-4-propyl-. NIST WebBook. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram. Chemical Store. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hangzhou J&H Chemical Co., Ltd. (n.d.). SDS for this compound. XiXisys. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-methyl-2-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Quora. Retrieved from [Link]

-

Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Quora. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Cl). PubChem. Retrieved from [Link]

- Google Patents. (2007). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene. Google Patents.

-

Ilardi, E. A., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Scott, J. S., et al. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from [Link]

Sources

- 1. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 52944-34-0 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52944-34-0 Name: this compound [xixisys.com]

molecular structure and formula of 1-Chloro-4-propylbenzene

An In-depth Technical Guide to 1-Chloro-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (also known as p-chloropropylbenzene), a halogenated aromatic hydrocarbon. This document delves into the fundamental molecular characteristics, physicochemical properties, and established synthetic pathways of this compound. With a focus on scientific integrity, we explore the mechanistic rationale behind its synthesis, particularly addressing the challenges of isomeric control. Furthermore, this guide outlines the compound's reactivity, potential applications as a chemical intermediate, and critical safety and handling protocols. The information is structured to serve as a valuable resource for professionals in chemical research and development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identification

This compound is an organic compound featuring a benzene ring substituted with a chlorine atom and a propyl group at the para (1,4) positions. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. The standard identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 52944-34-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁Cl | [1][2][3][4][5] |

| Synonyms | p-Chloropropylbenzene, 4-Propylchlorobenzene | [2][4] |

| InChI | 1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | [1][2] |

| InChIKey | QXQAPNSHUJORMC-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CCCC1=CC=C(C=C1)Cl | [1][5] |

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. It consists of a planar benzene ring, which imparts aromatic character, a straight-chain alkyl group (n-propyl), and an electronegative chlorine atom.

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and process modeling.

| Property | Value | Unit | Source |

| Molecular Weight | 154.64 | g/mol | [4][6] |

| Appearance | Colorless to light yellow clear liquid | - | [4][6] |

| Purity | >98.0% (GC) | % | [4] |

| Boiling Point | 203 | °C | |

| Specific Gravity (20/20) | 1.02 | - | |

| Refractive Index (n20/D) | 1.51 | - | |

| Predicted logP | 4.2 | - | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to avoid the formation of undesired isomers. Direct Friedel-Crafts alkylation of benzene or chlorobenzene with a propyl halide (e.g., 1-chloropropane) is not a viable method for producing the n-propyl isomer as the major product.

Causality Behind Experimental Choice: The primary propyl carbocation that would form during Friedel-Crafts alkylation is unstable and readily rearranges via a hydride shift to the more stable secondary isopropyl carbocation.[7] This rearrangement leads to the predominant formation of 1-chloro-4-isopropylbenzene.

To circumvent this issue, a multi-step synthesis involving a Friedel-Crafts acylation is the preferred and more reliable pathway. This method ensures the n-propyl chain is installed without rearrangement.

Caption: Reliable synthetic workflow for this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system where the integrity of the acyl group prevents rearrangement, ensuring the formation of the desired linear alkyl chain upon reduction.

Step 1: Friedel-Crafts Acylation of Benzene

-

To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene, slowly add propanoyl chloride (CH₃CH₂COCl).

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for several hours to drive the reaction to completion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer (propiophenone in benzene) is separated, washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield crude propiophenone.

Step 2: Electrophilic Aromatic Chlorination

-

The propiophenone is dissolved in a suitable solvent (e.g., tetrachloromethane or without solvent).

-

A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is added.

-

Chlorine gas (Cl₂) is bubbled through the solution, or an alternative chlorinating agent is used. The acyl group is a meta-director, but for the synthesis of the para-isomer, chlorination of propylbenzene itself is an alternative where the alkyl group directs ortho/para. However, for a controlled synthesis, starting with chlorobenzene and then performing the acylation is a common strategy to ensure para-substitution due to steric hindrance at the ortho positions. Self-Validation Note: The order of these steps is critical. Performing acylation on chlorobenzene is a viable alternative to achieve the desired 4-chloro-substituted product.[7]

Step 3: Reduction of the Carbonyl Group

-

The resulting 4-chloropropiophenone is subjected to reduction to convert the keto group into a methylene group. Two common methods are:

-

Clemmensen Reduction: The ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).[9] This method is effective but uses harsh acidic conditions.

-

Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[8] This is performed under basic conditions.

-

-

After the reduction is complete, the product is isolated by extraction, washed, dried, and purified, typically by vacuum distillation, to yield pure this compound.

Reactivity and Applications in Synthesis

This compound serves as a versatile building block in organic synthesis.[4] Its reactivity is centered around the aromatic ring, the chlorine substituent, and the propyl side chain.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution. The chloro and propyl groups are both ortho, para-directing activators (propyl) or deactivators (chloro), meaning incoming electrophiles will be directed to the positions ortho to these substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atom is generally unreactive towards nucleophiles but can be substituted under forcing conditions (high temperature and pressure).

-

Side-Chain Reactions: The benzylic position of the propyl group (the CH₂ group attached to the ring) is susceptible to oxidation and free-radical halogenation.

While specific applications in late-stage drug development are not broadly documented in public literature, its structure is present in molecules patented for various uses, highlighting its role as a key intermediate.[1] Its utility lies in its ability to introduce a 4-chlorophenyl moiety with an n-propyl tail, a common structural motif in medicinal chemistry for modulating lipophilicity and metabolic stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P273: Avoid release to the environment.[10]

-

P280: Wear protective gloves/eye protection/face protection.[11]

-

P301 + P317: IF SWALLOWED: Get medical help.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility.[10]

Handling Recommendations: Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with established identifiers and properties. Its synthesis is a classic example of strategic organic chemistry, requiring an indirect acylation-reduction pathway to avoid isomeric impurities that would result from direct alkylation. As a functionalized aromatic building block, it holds potential for the synthesis of more complex molecules in various fields, including agrochemicals and pharmaceuticals. Strict adherence to safety protocols is mandatory when handling this compound due to its oral toxicity, irritant properties, and environmental hazards.

References

-

PubChem. This compound | C9H11Cl | CID 521435. [Link]

-

PubChem. 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. [Link]

-

NIST. Benzene, 1-chloro-4-propyl-. [Link]

-

PubChemLite. This compound (C9H11Cl). [Link]

-

CP Lab Chemicals. This compound, min 98%, 1 gram. [Link]

-

PubChem. 1-Chloro-4-ethyl-2-propylbenzene | C11H15Cl | CID 53788187. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-propyl- (CAS 52944-34-0). [Link]

-

PubChem. 1-Chloro-4-cyclopropylbenzene | C9H9Cl | CID 137216. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 52944-34-0 Name: this compound. [Link]

-

NIST. Benzene, 1-chloro-4-propyl-. [Link]

-

NIST. Benzene, 1-chloro-4-(1-methylethyl)-. [Link]

-

Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. [Link]

-

Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. [Link]

-

Stenutz. 1-chloro-4-isopropylbenzene. [Link]

-

PubChem. (1-Chloropropyl)benzene | C9H11Cl | CID 524241. [Link]

-

ResearchGate. Synthesis of n-propylbenzene. [Link]

-

Reddit. Best Conditions for the Synthesis of n-Propylbenzene from Benzene. [Link]

Sources

- 1. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C9H11Cl) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 52944-34-0 | Benchchem [benchchem.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52944-34-0 Name: this compound [xixisys.com]

- 11. tcichemicals.com [tcichemicals.com]

Systematic Nomenclature and Structural Elucidation

An In-depth Technical Guide to 1-Chloro-4-propylbenzene

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond simple identification, we delve into the foundational principles of its nomenclature, detailed physicochemical properties, validated synthesis protocols, reactivity, and spectroscopic characterization. The objective is to equip the scientific community with the expert-level data and procedural insights necessary for utilizing this compound as a building block in advanced chemical synthesis.

The designation "this compound" is the preferred name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This name is derived from a systematic set of rules designed for unambiguous chemical communication.

Foundational IUPAC Principles

For a disubstituted benzene ring where neither substituent confers a special name (like phenol or aniline), the following rules apply:

-

Parent Name : The parent structure is "benzene".[1]

-

Substituent Identification : The molecule has two substituents attached to the benzene ring: a chloro group (-Cl) and a propyl group (-CH₂CH₂CH₃).

-

Numbering : The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants.[1][2] When substituents are of equal rank, as is the case with halo and alkyl groups, numbering begins on one substituted carbon and proceeds around the ring to give the other substituent the lowest number.[3] In this case, the locants are 1 and 4.

-

Alphabetical Order : The substituents are listed alphabetically ("chloro" before "propyl").[4] The first-listed substituent is assigned locant 1.

Therefore, the systematic name is This compound .

An older, yet still common, method for naming disubstituted benzenes uses the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-).[5][6] Under this system, the compound can be referred to as p-chloropropylbenzene or para-chloropropylbenzene .[7]

Chemical Structure

The structure consists of a central benzene ring with a chlorine atom and a propyl group attached to carbon atoms in a para orientation (directly opposite each other).

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Accurate physical and chemical data are paramount for experimental design, from reaction setup to purification and safe handling. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl | [8][9] |

| Molecular Weight | 154.64 g/mol | [8][10] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| CAS Number | 52944-34-0 | [7][9] |

| InChIKey | QXQAPNSHUJORMC-UHFFFAOYSA-N | [9][10] |

| Purity | >98.0% (GC) | [8] |

GHS Hazard Information:

-

Signal Word: Warning[10]

-

Hazard Statements: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects).[9][10]

-

Precautionary Statements: P264, P270, P273, P301+P317, P330, P391, P501.[9]

Recommended Synthesis Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

Direct Friedel-Crafts alkylation of chlorobenzene with 1-chloropropane is not a viable route for synthesizing this compound. This is due to the high propensity of the primary propyl carbocation to rearrange into a more stable secondary isopropyl carbocation, leading to the formation of 1-chloro-4-isopropylbenzene as the major product.[11] A more reliable and regioselective two-step approach is required.

The authoritative method involves an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This strategy circumvents carbocation rearrangement and ensures the formation of the desired n-propyl chain.

Caption: Recommended two-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

Causality: The chloro group on the benzene ring is an ortho, para-director for electrophilic aromatic substitution. Although it is deactivating overall due to its inductive effect, it directs the incoming electrophile to the positions ortho and para to itself. The para product is typically favored due to reduced steric hindrance. The electrophile is the acylium ion, generated in situ from propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Detailed Protocol:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).

-

Cool the suspension to 0°C in an ice bath.

-

Add chlorobenzene (1.0 equivalent) to the flask.

-

Slowly add propanoyl chloride (1.05 equivalents) dropwise from the funnel over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.

-

Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 1-(4-chlorophenyl)propan-1-one.

-

Purify the product via vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-(4-chlorophenyl)propan-1-one

Causality: The Clemmensen reduction is a classic method for reducing aryl ketones to the corresponding alkanes under acidic conditions. It utilizes amalgamated zinc (Zn(Hg)) as the reducing agent in the presence of concentrated hydrochloric acid. This step specifically targets the carbonyl group, converting the C=O to a CH₂, without affecting the aromatic ring or the chloro-substituent.

Detailed Protocol:

-

Prepare amalgamated zinc by stirring zinc dust (4-5 equivalents) with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add the 1-(4-chlorophenyl)propan-1-one (1.0 equivalent) obtained from Step 1.

-

Heat the mixture to a vigorous reflux with efficient stirring for 4-8 hours. Additional portions of concentrated HCl may be required during the reflux to maintain acidic conditions.

-

Monitor the reaction by TLC or GC until the starting ketone is consumed.

-

After cooling, decant the liquid from the remaining zinc. Separate the organic layer.

-

Extract the aqueous layer with toluene or diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Synthetic Applications

This compound is a valuable intermediate for further functionalization. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the combined directing effects of its two substituents.

-

Propyl Group (-CH₂CH₂CH₃): An alkyl group, it is weakly activating and an ortho, para-director due to hyperconjugation and inductive effects.

-

Chloro Group (-Cl): A halogen, it is deactivating due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density to the ring via resonance.

When both groups are present, the activating propyl group has a stronger influence on the position of the incoming electrophile. The substitution will occur at the positions ortho to the propyl group (and meta to the chloro group).

Caption: Reactivity logic for electrophilic substitution.

This predictable reactivity makes it a useful starting material for synthesizing polysubstituted benzenes, which are core structures in many pharmaceutical agents and advanced materials.

References

- CK-12 Foundation. (2025, November 18). Nomenclature of Substituted Benzene Compounds.

- Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes.

- BYJU'S. Nomenclature Of Substituted Benzene Compounds.

- Pearson. Naming Benzene Explained: Definition, Examples, Practice & Video Lessons.

- KPU Pressbooks. 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II.

- Scribd. IUPAC Rules and Practice Sheet With Answers 1 PDF.

- PubChem. This compound.

- CymitQuimica. This compound.

- Sigma-Aldrich. This compound AldrichCPR.

- NIST. Benzene, 1-chloro-4-propyl-.

- Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?.

Sources

- 1. byjus.com [byjus.com]

- 2. scribd.com [scribd.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Naming Benzene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.1 Naming of Benzene and Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Benzene, 1-chloro-4-propyl- [webbook.nist.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C9H11Cl | CID 521435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. quora.com [quora.com]

electronic properties of n-alkylbenzenes

An In-depth Technical Guide to the Electronic Properties of n-Alkylbenzenes

Abstract

This technical guide provides a comprehensive exploration of the , a fundamental class of organic compounds. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core principles with experimental insights. We delve into the nuanced interplay of inductive and hyperconjugative effects imparted by the n-alkyl substituent and detail how these phenomena modulate the electronic structure of the benzene ring. Key properties, including ionization potentials, spectroscopic behavior, and excited-state dynamics, are examined. The guide further provides detailed experimental protocols for characterizing these properties using Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy (PES), grounding theoretical concepts in practical application.

Introduction: The Significance of the Alkyl-Aryl Interaction

n-Alkylbenzenes, molecules composed of a benzene ring attached to a straight-chain alkyl group, are ubiquitous scaffolds in chemistry.[1] From their role as bulk chemicals in industrial synthesis to their presence as critical moieties in pharmaceuticals and organic electronic materials, their behavior is of profound scientific interest.[2][3] The seemingly simple addition of an alkyl chain to the aromatic ring introduces subtle yet significant electronic perturbations that govern the molecule's reactivity, stability, and photophysical properties.

Understanding these electronic properties is not merely an academic exercise. For drug development professionals, the electron density of the aromatic ring, influenced by the alkyl substituent, can dictate ligand-receptor binding interactions. For materials scientists, tuning the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) through alkyl chain modification is a key strategy in designing organic semiconductors with desired charge-transport characteristics.[4][5] This guide explains the causality behind these effects, providing a foundational understanding for rational molecular design.

Fundamental Electronic Effects of n-Alkyl Substituents

The electronic influence of an n-alkyl group on a benzene ring is primarily a combination of two effects: the inductive effect and hyperconjugation. These effects are responsible for the observation that alkyl groups are activating and ortho, para-directing in electrophilic aromatic substitution reactions.[6][7]

The Inductive Effect (+I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[8] In n-alkylbenzenes, the sp³-hybridized carbon atoms of the alkyl chain are less electronegative than the sp²-hybridized carbon atoms of the benzene ring.[9] This difference in electronegativity leads to a net push of sigma (σ) electron density from the alkyl group towards the ring.[9] This electron-donating behavior is termed a positive inductive effect (+I).

This influx of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. The effect is distance-dependent, weakening with each successive bond, but it enriches the overall electron density of the aromatic system.

Hyperconjugation (σ-π Conjugation)

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π-orbital.[10][11] In n-alkylbenzenes, the σ-electrons of the C-H bonds on the carbon atom adjacent to the ring (the α-carbon) can overlap with the π-system of the benzene ring.[12][13]

This delocalization can be thought of as "no-bond resonance" and further increases the electron density at the ortho and para positions of the ring, reinforcing the directing effect seen in electrophilic substitutions.[14] The strength of hyperconjugation is dependent on the number of α-hydrogens. Consequently, the hyperconjugative effect is strongest for a methyl group (-CH₃), and it generally decreases for longer-chain alkyl groups (e.g., ethyl, propyl) as the C-C σ-bonds are less effective at this overlap than C-H σ-bonds.[14][15]

The following diagram illustrates the interplay of these two foundational effects.

Caption: Interplay of inductive and hyperconjugative effects from an n-alkyl group.

Impact on Ionization Potential and Molecular Orbitals

The combined electron-donating character of the alkyl group directly impacts the energy levels of the benzene ring's molecular orbitals. The most significant effect is on the Highest Occupied Molecular Orbital (HOMO).

The influx of electron density from both induction and hyperconjugation raises the energy of the HOMO. A higher HOMO energy means that less energy is required to remove an electron from the molecule. This energy is the first ionization potential (IP) . Therefore, n-alkylbenzenes consistently exhibit lower ionization potentials than unsubstituted benzene.[16] The magnitude of this decrease is a direct probe of the electronic donation of the alkyl group.

As the alkyl chain length increases, the ionization potential continues to decrease, although the effect is most pronounced when moving from benzene to toluene and diminishes for longer chains.[2][17] This trend reflects the complex balance between the increasing inductive effect and the potentially decreasing hyperconjugative effect of longer alkyl chains.

| Compound | n-Alkyl Group | First Adiabatic Ionization Potential (eV) |

| Benzene | -H | 9.24378 |

| Toluene | -CH₃ | 8.828 |

| Ethylbenzene | -CH₂CH₃ | 8.770 |

| n-Propylbenzene | -CH₂(CH₂)₂CH₃ | 8.72 |

| n-Butylbenzene | -CH₂(CH₂)₃CH₃ | 8.69 |

| Data compiled from the NIST Chemistry WebBook. This data is presented for comparative purposes. |

Spectroscopic Characterization

Spectroscopic techniques provide direct experimental evidence of the electronic perturbations caused by n-alkylation. UV-Vis and Photoelectron spectroscopy are particularly powerful tools in this regard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[18] The π → π* transitions in benzene give rise to characteristic absorption bands. The introduction of an electron-donating alkyl group raises the energy of the ground state HOMO more than the excited state LUMO. This reduces the energy gap between the orbitals, resulting in a shift of the absorption maximum (λ_max) to a longer wavelength, an effect known as a bathochromic (red) shift .[19][20]

While the shifts are modest, they are clearly observable and correlate with the electron-donating ability of the alkyl group. The fine vibrational structure observed in the benzene spectrum also tends to be blurred in alkylbenzenes due to increased molecular flexibility and conformational diversity.[19][21]

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides the most direct measurement of ionization potentials.[22][23] In this technique, a sample is irradiated with high-energy photons, causing the ejection of electrons (photoionization).[24] By measuring the kinetic energy of these ejected photoelectrons, the binding energy of the electrons in their respective molecular orbitals can be determined via the relationship:

Binding Energy = Photon Energy - Kinetic Energy

-

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electrons in the HOMO and other nearby molecular orbitals.[25] The first peak in the UPS spectrum corresponds to the first ionization potential.

-

X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the more tightly bound core-level electrons, which can provide information on the elemental composition and chemical environment.[25]

For n-alkylbenzenes, UPS is the ideal technique for quantifying the impact of the alkyl chain on the valence electronic structure.

Caption: A simplified workflow for a Photoelectron Spectroscopy experiment.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data. The following sections detail standard procedures for the spectroscopic analysis of n-alkylbenzenes.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To measure the UV absorption spectrum of an n-alkylbenzene and determine its λ_max values.

Materials:

-

n-Alkylbenzene sample (e.g., Toluene, Ethylbenzene)

-

Spectroscopic grade solvent (e.g., Cyclohexane, Isooctane). The solvent must be transparent in the measurement region (~220-300 nm).[19]

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: a. Prepare a stock solution of the n-alkylbenzene in the chosen solvent at a concentration of approximately 0.5 g/L.[19] The exact concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 A.U.). b. Perform serial dilutions if necessary to find the optimal concentration.

-

Instrument Setup: a. Power on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output. b. Set the wavelength range for scanning, for example, from 300 nm down to 220 nm.

-

Baseline Correction: a. Fill a quartz cuvette with the pure solvent. This will be the reference/blank. b. Place the reference cuvette in the spectrophotometer. c. Run a baseline scan to zero the instrument's absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: a. Empty the reference cuvette and rinse it with a small amount of the sample solution before filling it. b. Place the sample cuvette in the spectrophotometer. c. Run the sample scan. The instrument will record Absorbance vs. Wavelength.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λ_max) for the characteristic π → π* transitions. b. Note any shifts in λ_max compared to a spectrum of benzene run under identical conditions. c. Process the data using appropriate software to label peaks and prepare the spectrum for reporting.

Trustworthiness Check: The protocol is self-validating by running a known standard like benzene to confirm instrument calibration and by checking for adherence to Beer's Law across different concentrations, which confirms the absence of intermolecular interactions affecting the spectrum.[19]

Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the valence shell binding energies, including the first ionization potential, of an n-alkylbenzene.

Materials:

-

n-Alkylbenzene sample (high purity, liquid)

-

Ultra-high vacuum (UHV) photoelectron spectrometer

-

Helium gas discharge lamp (providing He I radiation at 21.22 eV)

-

Variable leak valve

-

Calibration standard (e.g., Argon or Xenon gas)

Procedure:

-

System Preparation: a. Ensure the spectrometer analysis chamber is at UHV conditions (pressure < 10⁻⁸ mbar) to prevent scattering of photoelectrons. b. Start the helium discharge lamp and allow it to stabilize.

-

Sample Introduction: a. The liquid n-alkylbenzene sample is introduced into the UHV chamber as a gas. b. Connect the sample vial to a variable leak valve on the spectrometer's gas inlet line. c. Gently open the leak valve to introduce the sample vapor into the analysis chamber until a stable working pressure is reached (typically ~10⁻⁶ mbar).

-

Calibration: a. Introduce a known calibration gas (e.g., Argon) into the chamber along with the sample. b. Record a spectrum and adjust the energy scale so that the known sharp peaks of the calibrant (e.g., Ar 2p₃/₂ at 15.759 eV) are at their correct binding energies. This step is critical for ensuring the accuracy of the measured ionization potentials.

-

Data Acquisition: a. With the sample gas pressure stable, acquire the UPS spectrum. This involves scanning the kinetic energy of the photoelectrons detected by the analyzer. b. Acquire data for a sufficient duration to achieve a good signal-to-noise ratio.

-

Data Analysis: a. Convert the kinetic energy scale to a binding energy scale using the known photon energy (21.22 eV for He I). b. Identify the onset of the first band in the spectrum. This corresponds to the first adiabatic ionization potential (the energy to go from the v=0 ground state of the neutral molecule to the v=0 ground state of the ion). c. The maximum of the first band corresponds to the vertical ionization potential. d. Assign the subsequent bands in the spectrum to ionization from other valence molecular orbitals by comparing with theoretical calculations or literature data.[26]

Causality and Expertise: The choice of He I radiation is deliberate; its energy (21.22 eV) is sufficient to ionize all valence electrons of alkylbenzenes without being excessively high, which provides better energy resolution for these orbitals. The requirement for UHV is to ensure the mean free path of the ejected electrons is long enough for them to reach the detector without colliding with background gas molecules, which would alter their kinetic energy.[24]

Excited-State Dynamics and Charge Transfer

The also dictate their behavior after absorbing a photon. The excited state can undergo various relaxation processes, including fluorescence, internal conversion, and intersystem crossing.[27][28] The presence of the alkyl chain, particularly its conformational flexibility, can influence the rates of these processes.[29][30] For example, different conformers (e.g., gauche vs. trans) of n-propylbenzene and n-butylbenzene have been shown to exhibit different fluorescence lifetimes and electronic characters in their excited states.[30]

In more complex systems or specific solvent environments, charge-transfer (CT) states can become important.[31][32] A CT state involves the spatial redistribution of electron density upon excitation.[33] While less common in simple alkylbenzenes, understanding the fundamental influence of the alkyl donor group is crucial for designing more complex molecules where CT processes are deliberately engineered, such as in materials for organic light-emitting diodes (OLEDs).[31][34]

Conclusion and Future Outlook

The are governed by a subtle but predictable interplay of inductive and hyperconjugative effects. These principles, originating from the electron-donating nature of the alkyl group, manifest as measurable changes in ionization potential and spectroscopic signatures. The methodologies of UV-Vis and Photoelectron spectroscopy provide robust, quantitative tools for probing these electronic structures. For scientists in drug discovery and materials development, a firm grasp of these concepts is indispensable. It allows for the rationalization of structure-activity relationships and provides a framework for designing novel molecules with tailored electronic properties, whether for enhancing biological activity or for optimizing performance in next-generation organic electronic devices.

References

-

Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]

-

Wikipedia. (2023). Inductive effect. [Link]

-

Sarthaks eConnect. (2024). Role of Inductive and Hyperconjugative Effects in Aromatic Substitution of the Substituted Benzenes. [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

-

Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

-

O'Donnell, T. J., et al. (1979). An assessment of the electronic structure of alkylbenzenes. The Journal of Chemical Physics. [Link]

-

Turley, A. T., et al. (2020). Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield. Chemical Science. [Link]

-

Unacademy. All About Trends In Hyperconjugation. [Link]

-

Hogness, T. R., et al. (1947). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. [Link]

-

Turley, A. T., et al. (2020). Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield. RSC Publishing. [Link]

-

Semantic Scholar. Investigations of ultrafast dynamics in electronically excited alkylbenzenes. [Link]

-

Levanon, H., et al. (1980). C--H hyperconjugation in alkyl benzene cations as revealed by position-dependent isotope effects on nonradiative decay rates of electron donor--acceptor complexes. OSTI.GOV. [Link]

-

Borst, D. R., et al. (2002). High resolution electronic spectroscopy of three n-alkylbenzenes: Ethyl-, propyl-, and butylbenzene. ResearchGate. [Link]

-

Borst, D. R., et al. (2002). High resolution electronic spectroscopy of three n-alkylbenzenes: ethyl-, propyl-, and butylbenzene. The Journal of Chemical Physics. [Link]

-

Turley, A. T., et al. (2020). Modulation of Charge Transfer by N-Alkylation to Control Photoluminescence Energy and Quantum Yield. ResearchGate. [Link]

-

Hopkins, J. B., et al. (1981). Vibrational relaxation in jet-cooled alkylbenzenes. I. Absorption spectra. AIP Publishing. [Link]

-

Wikipedia. (2023). Hyperconjugation. [Link]

-

Fuson, R. C., et al. (1948). The Electronic Properties of Alkyl Groups. II. The Dipole Moments of Alkyl Benzenes and Derivatives. Journal of the American Chemical Society. [Link]

-

Varma, C. A. G. O., et al. (1986). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

-

ResearchGate. Microwave studies of three alkylbenzenes: Ethyl, n-propyl, and n-butylbenzene. [Link]

-

Mori, T., et al. (2021). Excited-state distortions control the reactivities and regioselectivities of photochemical 4π-electrocyclizations of fluorobenzenes. ChemRxiv. [Link]

-

Chemistry Stack Exchange. (2018). The delocalised nature of hyperconjugation. [Link]

-

Khan Academy. (2022). Hyperconjugation in a benzyl cation. [Link]

-

The Martínez Group, Stanford University. Excited States Dynamics. [Link]

-

Platt, J. R., & Klevens, H. B. (1949). Absolute Absorption Intensities of Alkylbenzenes in the 2250-1700 A. Region. Chemical Reviews. [Link]

-

Nnamdi Azikiwe University. Department of Applied Biochemistry Course Descriptions. [Link]

-

Li, X., et al. (2019). Insights into the alkylation of benzene with olefins: effect of chain length of the olefins. Catalysis Science & Technology. [Link]

-

Chemistry LibreTexts. (2022). Photoelectron Spectroscopy. [Link]

-

Li, Y., et al. (2024). Non-empirical prediction of the length-dependent ionization potential in molecular chains. arXiv. [Link]

-

eCampusOntario Pressbooks. Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]

-

Li, Y., et al. (2024). Nonempirical Prediction of the Length-Dependent Ionization Potential in Molecular Chains. Journal of Chemical Theory and Computation. [Link]

-

Ilhan, M., et al. (2021). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2023). Photoelectron Spectroscopy. [Link]

-

Pacific Northwest National Laboratory. Photoelectron Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Photoelectron Spectroscopy. [Link]

-

Open Ukrainian Citation Index. Effects of Alkyl Chain Length and Solvents on Thermodynamic Dissociation Constants of the Ionic Liquids with One Carboxyl Group. [Link]

-

ResearchGate. (2021). Theoretical study on the alkyl chain length impact of azobenzene-based photoresponsive ionic liquids. [Link]

-

Wikipedia. (2023). Benzene. [Link]

-

Lee, J., et al. (2018). Through-space charge-transfer polybenzonorbornenes with thermally activated delayed fluorescence and full-color piezochromism. Chemical Communications. [Link]

-

Salter, E. A., et al. (2015). Theoretical and computational study of benzenium and toluenium isomers. National Institutes of Health. [Link]

-

UCL Discovery. (2020). N-type Organic Semiconductors and Conductors for Plastic Electronics. [Link]

-

Fors, B. P., et al. (2017). Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization. National Institutes of Health. [Link]

-

Stanford University. n-Type Dopants for Organic Electronics. [Link]

-

ResearchGate. n-Type Organic Semiconductors in Organic Electronics. [Link]

Sources

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. Insights into the alkylation of benzene with olefins: effect of chain length of the olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inductive effect - Wikipedia [en.wikipedia.org]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. Hyperconjugation - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. All About Trends In Hyperconjugation [unacademy.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sarthaks.com [sarthaks.com]

- 15. C--H hyperconjugation in alkyl benzene cations as revealed by position-dependent isotope effects on nonradiative decay rates of electron donor--acceptor complexes (Journal Article) | OSTI.GOV [osti.gov]

- 16. [2403.18518] Non-empirical prediction of the length-dependent ionization potential in molecular chains [arxiv.org]

- 17. Nonempirical Prediction of the Length-Dependent Ionization Potential in Molecular Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Photoelectron Spectroscopy | PNNL [pnnl.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Excited States Dynamics | The Martínez Group [mtzweb.stanford.edu]

- 29. researchgate.net [researchgate.net]

- 30. pubs.aip.org [pubs.aip.org]

- 31. Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 33. Intramolecular Charge Transfer and Ion Pairing in N,N-Diaryl Dihydrophenazine Photoredox Catalysts for Efficient Organocatalyzed Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Through-space charge-transfer polybenzonorbornenes with thermally activated delayed fluorescence and full-color piezochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Propyl Group as a Modulator of Aromatic Reactivity

An In-depth Technical Guide to the Reactivity of the Propyl Group on an Aromatic Ring

To the synthetic chemist, an alkyl substituent on an aromatic ring is a fundamental control element, influencing both the reactivity of the ring and offering a handle for further functionalization. The propyl group, in particular, provides a nuanced example of this dual role. As an aromatic substituent, n-propylbenzene is a valuable intermediate in the synthesis of various commercial products, including pharmaceuticals and specialized polymers.[1][2] Its chemical behavior is governed by a delicate interplay of electronic and steric effects, which are critical for professionals in drug development and chemical research to understand and manipulate.

This guide offers a detailed examination of the reactivity imparted by a propyl group to an aromatic system. We will dissect its influence on electrophilic aromatic substitution (EAS) and explore the unique chemistry of the benzylic position. The narrative is structured to provide not just procedural knowledge but a deep mechanistic understanding, grounded in authoritative chemical principles.

Section 1: Influence on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)